N-[4-(acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Description
This compound belongs to the class of thiazolone-acetamide derivatives, characterized by a 4,5-dihydro-1,3-thiazol-4-one core linked to an acetamide group. The structure features:
- 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl group: A tautomerically active heterocyclic ring with a thiol (-SH) substituent, enabling redox activity and metal coordination.
The tautomeric equilibrium observed in related compounds (e.g., between imino and amino forms of thiazolidinone derivatives) suggests conformational flexibility, which may influence reactivity and biological activity .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-7(17)14-8-2-4-9(5-3-8)15-11(18)6-10-12(19)16-13(20)21-10/h2-5,10H,6H2,1H3,(H,14,17)(H,15,18)(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBIVTHCUNYPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide involves several steps. One common method includes the reaction of 4-acetylaminophenylacetic acid with thiosemicarbazide under specific conditions to form the thiazole ring . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-[4-(acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions
Biological Activity
N-[4-(Acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Molecular Formula : C₁₃H₁₃N₃O₃S₂
Molecular Weight : 323.39 g/mol
CAS Number : 1142207-02-0
Structure :
Synthesis
The synthesis of this compound typically involves the reaction between acetylated aniline derivatives and thiazole precursors. The process may include steps such as acetylation and cyclization to achieve the desired structure.
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial activity against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
| Pathogen | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | Membrane disruption |
| Candida albicans | Significant Inhibition | Cell wall synthesis interference |
Antitubercular Activity
Research indicates that this compound exhibits promising antitubercular properties. In vitro studies have shown that it can inhibit the growth of Mycobacterium tuberculosis, with a mechanism involving inhibition of key enzymes in the bacterial cell wall biosynthesis.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound has selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies.
Case Studies
- Study on Antimicrobial Efficacy
- Antitubercular Activity Assessment
- Cytotoxicity Profile
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, differing primarily in substituents on the phenyl ring or thiazolone core. Key analogs and their distinguishing features are summarized below:
Substituent Variations on the Phenyl Ring
Key Observations:
Modifications to the Thiazolone Core
Key Observations:
Q & A
Q. What are the standard synthetic protocols for preparing N-[4-(acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?
The synthesis typically involves multi-step reactions starting with simpler precursors. For example:
- Step 1: Formation of the thiazole ring via cyclization using reagents like phosphorus pentasulfide or thiourea derivatives under reflux conditions .
- Step 2: Acetamide coupling via nucleophilic substitution or amidation, often employing activating agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or THF) .
- Step 3: Purification via column chromatography or recrystallization.
Key intermediates are validated using FT-IR (to confirm carbonyl and thiol groups) and ¹H/¹³C NMR (to verify regiochemistry) .
Q. What spectroscopic methods are recommended for characterizing this compound?
A combination of techniques ensures structural fidelity:
- NMR Spectroscopy: ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and thiazole protons (δ 3.5–4.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .
- LC-MS: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities .
- FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500 cm⁻¹ (S-H stretch) confirm functional groups .
Q. What preliminary biological activities are associated with this compound?
Thiazole derivatives exhibit antimicrobial , antifungal , and anticancer properties. Initial assays (e.g., MIC tests against E. coli or MTT assays on cancer cell lines) should focus on:
- Dose-dependent cytotoxicity (IC₅₀ values).
- Selectivity indices comparing normal vs. cancerous cells .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yield?
Quantum chemical calculations (e.g., DFT) and machine learning models predict optimal parameters:
- Reaction Path Search: Identifies low-energy intermediates and transition states to minimize side reactions .
- Solvent Screening: COSMO-RS simulations evaluate solvent polarity effects on reaction kinetics .
Experimental validation via Design of Experiments (DoE) narrows optimal conditions (e.g., temperature, catalyst loading) .
Q. How should researchers resolve contradictions in biological activity data?
Contradictions (e.g., varying IC₅₀ values across studies) require:
- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) .
- Target-Specific Assays: Use kinase inhibition assays or Western blotting to identify if activity stems from off-target effects .
- Meta-Analysis: Cross-reference PubChem BioAssay data (AID 743255) to validate trends .
Q. What strategies improve stability of the thiazole ring during storage?
The 4-oxo-4,5-dihydrothiazole moiety is prone to hydrolysis. Mitigation strategies include:
- Lyophilization: Store as a lyophilized powder under inert gas (N₂/Ar).
- pH Control: Buffered solutions (pH 6–7) reduce thiol oxidation .
- Stabilizing Agents: Add antioxidants like ascorbic acid (0.1% w/v) .
Q. How can structural modifications enhance bioavailability?
Modify the N-acetylphenyl group or mercapto-thiazole moiety:
- Prodrug Design: Replace the thiol (-SH) with a disulfide (-S-S-) for improved membrane permeability .
- PEGylation: Attach polyethylene glycol to the acetamide group to increase solubility .
Validate via Caco-2 cell permeability assays and plasma protein binding studies .
Data Contradiction Analysis
Q. Discrepancies in reported antimicrobial activity: How to address them?
Methodological Best Practices
9. Recommended protocols for reproducibility in SAR studies:
- Consistent Substituent Libraries: Use commercially available halide/phenyl building blocks (e.g., Sigma-Aldrich) .
- Automated Synthesis Platforms: Employ flow chemistry for precise control of reaction time/temperature .
- Open Data Sharing: Deposit spectral data in PubChem (Substance SID 154728844) for cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
